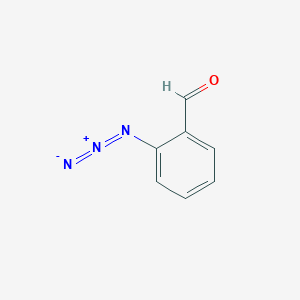

2-Azidobenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-azidobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTBGGLIHGSCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447122 | |

| Record name | 2-azidobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-25-3 | |

| Record name | 2-azidobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azidobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Azidobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azidobenzaldehyde, also known as ortho-azidobenzaldehyde, is a bifunctional aromatic compound featuring a highly reactive azide group (-N₃) and an aldehyde group (-CHO) positioned ortho to each other on a benzene ring. This unique structural arrangement makes it an exceptionally versatile building block in modern organic and medicinal chemistry. The dual reactivity of its functional groups allows for their participation in a wide array of chemical transformations, often in a sequential or concerted manner, to construct complex molecular architectures.[1]

The primary importance of this compound lies in its role as a key precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals and bioactive compounds.[2][3][4] Its utility is particularly pronounced in the construction of quinolines and quinazolines through innovative annulation strategies.[1][2][5] The azide moiety serves as a precursor for nitrenes, a key functional group for Staudinger and aza-Wittig reactions, and participates readily in 1,3-dipolar cycloadditions ("click chemistry").[2][6] The aldehyde group facilitates classical condensation and cyclization reactions. This guide provides an in-depth overview of the synthesis, properties, and chemical applications of this compound, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with well-defined physical properties.[7] Its key characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.13 g/mol [7] |

| CAS Number | 16714-25-3[7] |

| Appearance | Solid |

| Melting Point | 35 °C |

| XLogP3 | 2.3[7] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Table 2: Spectroscopic Data for this compound

| Technique | Wavenumber/Shift | Description |

| Infrared (IR) Spectroscopy | ~2117-2136 cm⁻¹ | Strong, sharp absorption characteristic of the azide (N₃) asymmetric stretch.[8] |

| ~1685-1705 cm⁻¹ | Strong absorption from the carbonyl (C=O) stretch of the aromatic aldehyde.[8][9][10] | |

| ¹H NMR Spectroscopy | ~9.9-10.5 ppm | Singlet corresponding to the aldehydic proton (-CHO).[10] |

| ~7.2-8.0 ppm | Multiplets corresponding to the four aromatic protons. | |

| ¹³C NMR Spectroscopy | ~190-195 ppm | Signal for the aldehydic carbonyl carbon.[10] |

| ~120-140 ppm | Signals for the aromatic carbons. | |

| Mass Spectrometry (MS) | m/z 147 | Molecular ion peak [M]⁺. |

| m/z 119 | Fragment corresponding to the loss of N₂ ([M-N₂]⁺). |

Synthesis of this compound

This compound can be reliably synthesized via several common routes starting from commercially available precursors.[2] The two most prevalent and effective methods are detailed below.

Method 1: Synthesis from 2-Aminobenzaldehyde (via Diazotization)

This classic approach utilizes a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with an azide ion. This method is robust and widely applicable for the synthesis of various aryl azides.

Experimental Protocol:

-

Diazotization: 2-Aminobenzaldehyde is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. The reaction progress is monitored for the formation of the diazonium salt.

-

Azidation: In a separate flask, a solution of sodium azide (NaN₃) in water is prepared and cooled. The freshly prepared, cold diazonium salt solution is added slowly to the sodium azide solution. Vigorous nitrogen gas evolution is observed.

-

Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is stirred for a short period. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Synthesis from 2-Fluorobenzaldehyde (Nucleophilic Aromatic Substitution)

This method involves the nucleophilic aromatic substitution (SₙAr) of a halogen, typically fluorine, with sodium azide. The electron-withdrawing aldehyde group activates the ortho-positioned fluorine for displacement. This is often a high-yielding and clean reaction.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, 2-fluorobenzaldehyde (1.0 mmol) and sodium azide (NaN₃, 1.5 mmol) are dissolved in anhydrous dimethyl sulfoxide (DMSO, 2 mL).[8]

-

Heating: The reaction mixture is heated in a sand bath to 70-90 °C for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: After completion, the reaction mixture is cooled to room temperature and diluted with deionized water. The aqueous phase is extracted several times with ethyl acetate.[8]

-

Purification: The combined organic fractions are washed with water and brine to remove residual DMSO, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to afford the product, which can be further purified by column chromatography if needed.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives [mdpi.com]

- 3. This compound-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C7H5N3O | CID 10888060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Azidobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-azidobenzaldehyde, a versatile building block in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing heterocycles. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

This compound, with the molecular formula C₇H₅N₃O, is a key intermediate in the construction of a wide array of heterocyclic compounds.[1][2][3] Its utility stems from the reactive azide and aldehyde functionalities, which can participate in various cyclization and multicomponent reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in synthetic workflows. This guide aims to provide a centralized resource for its spectroscopic properties.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 2-Azido-4-methylbenzaldehyde [4]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Signal |

| 10.28 | Aldehyde-H |

| 7.78 | Ar-H |

| 7.06 - 7.03 | Ar-H |

| 2.44 | -CH₃ |

Note: The chemical shifts for this compound are expected to be similar, with the aromatic region showing a more complex splitting pattern due to the absence of the methyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the strong, sharp absorption band of the azide functional group and the carbonyl stretch of the aldehyde. While a complete experimental spectrum for this compound is not available, the characteristic absorption frequencies for its key functional groups are well-established from related compounds.[5]

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2140 | Strong, Sharp |

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1580 - 1600 | Medium-Weak |

| Aldehyde C-H | Stretch | 2720 - 2820 | Medium-Weak (often two bands) |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group and the loss of the formyl radical (CHO). PubChem lists a GC-MS analysis for this compound, though the spectrum is not provided.[6]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 147 | [C₇H₅N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [C₇H₅O]⁺ | Loss of N₂ |

| 91 | [C₆H₅N]⁺˙ | Loss of CO and N₂ |

| 90 | [C₆H₄N]⁺ | Loss of H from [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ | Loss of N₃ and CO |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound, based on general procedures reported in the literature for similar compounds.

NMR Spectroscopy

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat/Thin Film):

-

If the sample is a low-melting solid or oil, place a small drop directly onto the center of a KBr or NaCl plate.

-

Place a second plate on top and gently press to create a thin film.

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder before running the sample.

Mass Spectrometry

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 200-250 °C.

Visualized Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers, it is crucial to acquire experimental data on their synthesized samples and compare it with the expected values presented herein to ensure the correct structure and high purity of this important synthetic intermediate.

References

A Technical Guide to the Stability and Storage of 2-Azidobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the stability, storage, and safe handling of 2-Azidobenzaldehyde. Due to its nature as an organic azide, this compound requires careful management to ensure laboratory safety and experimental integrity. All quantitative data, safety protocols, and logical workflows are presented to guide researchers in its proper use.

Core Physicochemical and Hazard Properties

This compound (C₇H₅N₃O) is a versatile chemical intermediate used in the synthesis of diverse organic molecules and in applications like click chemistry.[1] However, its azido functional group renders it potentially hazardous. Understanding its fundamental properties is the first step toward safe handling.

| Property | Value | Source(s) |

| CAS Number | 16714-25-3 | [1] |

| Molecular Formula | C₇H₅N₃O | [1] |

| Molecular Weight | 147.14 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 35 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| GHS Hazard Classification | Combustible liquid (Cat. 4), Acute toxicity (Inhalation, Cat. 4), Skin irritation (Cat. 2), Serious eye irritation (Cat. 2A), Reproductive toxicity (Cat. 1B), Specific target organ toxicity (single exposure, Cat. 3) | [5] |

Chemical Stability and Incompatibilities

The stability of organic azides is a primary safety concern. They are energetic compounds that can decompose exothermically, and in some cases, explosively, when subjected to external energy sources like heat, light, shock, or pressure.[6][7]

2.1. Thermal Stability Organic azides are known to be thermally sensitive.[8] The stability of this compound can be contextualized using general guidelines for organic azides:

-

Carbon-to-Nitrogen (C/N) Ratio: For this compound (C₇H₅N₃O), the C/N ratio is 7:3, or ~2.33. Azides with a C/N ratio between 1 and 3 should be handled with caution, typically in small quantities, and used or quenched promptly.[6]

-

Rule of Six: This guideline suggests there should be at least six carbon atoms for each energetic functional group (like an azide). With seven carbons, this compound meets the minimum threshold, which suggests it is not grossly unstable but still requires careful handling.[6]

Thermolysis of similar aromatic azides often proceeds through a nitrene intermediate after the extrusion of nitrogen gas, leading to various cyclization or rearrangement products.[9][10][11] Uncontrolled decomposition can be violent.

2.2. Chemical Incompatibilities To prevent hazardous reactions, this compound must be isolated from incompatible materials.

| Incompatible Material Class | Potential Hazard | Source(s) |

| Acids | Formation of highly toxic and explosive hydrazoic acid (HN₃). | [6][12] |

| Strong Oxidizing Agents | Can lead to violent reactions. | [4] |

| Bases | May catalyze decomposition or other unwanted reactions. | [4] |

| Heavy Metals (e.g., Copper, Lead) | Formation of highly shock-sensitive and explosive heavy metal azides. | [8][12] |

| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Can form explosively unstable di- and tri-azidomethane. | [6][7][8] |

| Metal Utensils (e.g., Spatulas) | Risk of scratching solid azide or forming friction-sensitive metal azides. | [6][12] |

2.3. Photostability Organic azides can be sensitive to light, which can provide the energy to initiate decomposition.[6][7] Therefore, the compound should always be stored in the dark or in amber containers.

Recommended Storage and Handling Workflow

Proper storage is critical for maintaining the stability of this compound and ensuring laboratory safety. The following conditions are recommended based on safety data sheets and general guidelines for azides.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8 °C (Refrigerated). Some general guidelines for azides suggest -18 °C. | [6][13] |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon). | [4][13] |

| Container | Tightly closed, clearly labeled container. Amber vials or plastic containers are preferred to avoid light and contact with metal. | [5][6] |

| Location | Store in a dry, cool, and well-ventilated place. Keep locked up and away from incompatible materials. | [4][5] |

3.1. Logical Workflow for Handling and Storage The following diagram outlines the decision-making process for the safe management of this compound from receipt to disposal.

Caption: Decision workflow for safe handling of this compound.

Experimental Protocols

Adherence to strict protocols is mandatory when working with energetic compounds like this compound.

4.1. Protocol for General Safe Handling This protocol outlines the essential steps for safely handling this compound in a research setting.

-

Preparation and Hazard Review:

-

Before starting, thoroughly review the Safety Data Sheet (SDS).[6]

-

Ensure a chemical fume hood is operational and a blast shield is available.

-

Confirm the location of the nearest safety shower and eyewash station.

-

-

Personal Protective Equipment (PPE):

-

Alloquotting and Weighing:

-

Solvent and Reagent Selection:

-

Reaction Setup:

-

If heating is required, use a well-controlled heating mantle or oil bath with temperature monitoring. Avoid open flames.[5]

-

Perform the reaction behind a blast shield.

-

-

Waste Disposal:

4.2. Representative Protocol for Thermal Stability Analysis via DSC Differential Scanning Calorimetry (DSC) is a standard technique to evaluate the thermal stability and decomposition energy of a compound. This is a representative protocol.

-

Objective: To determine the onset temperature of decomposition and the energy released.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

In a controlled environment (e.g., a glove box with an inert atmosphere), weigh 1-3 mg of this compound into a high-pressure or hermetically sealed DSC pan. Using a high-pressure pan is crucial to contain any gas evolved during decomposition.

-

Crimp the lid onto the pan.

-

Prepare an identical, empty pan to serve as the reference.

-

-

Experimental Parameters:

-

Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min).

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify the onset temperature of any sharp exothermic peak, which indicates the beginning of thermal decomposition.

-

Integrate the area under the exothermic peak to calculate the decomposition energy (J/g). A high decomposition energy suggests a significant explosion hazard.

-

Decomposition Pathway and Hazard Mitigation

Understanding potential decomposition pathways is key to anticipating and mitigating hazards.

5.1. Potential Thermal Decomposition Pathway Upon heating, aryl azides typically extrude dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular reactions. For this compound, a likely pathway involves cyclization to form a benzisoxazole derivative.

Caption: Conceptual pathway for thermal decomposition of this compound.

5.2. Protocol for Decontamination of Azide-Contaminated Materials Residual azides in glassware or on surfaces from a spill must be chemically neutralized. This procedure should be performed in a fume hood.

-

Objective: To safely destroy residual azide functionality.

-

Reagents:

-

20% aqueous solution of sodium nitrite (NaNO₂).

-

20% aqueous solution of sulfuric acid (H₂SO₄).

-

pH paper.

-

-

Procedure (adapted from sodium azide deactivation protocols[12]):

-

For contaminated glassware, rinse with water and collect the rinsate in a three-necked flask equipped with a stirrer.

-

Add the 20% sodium nitrite solution to the flask with stirring. Use an excess relative to the suspected amount of azide.

-

Slowly and carefully add the 20% sulfuric acid solution dropwise while stirring. The order of addition is critical; adding acid before nitrite can generate explosive hydrazoic acid.[12]

-

Continue adding acid until the solution is acidic to pH paper. The reaction produces nitrogen oxides, which must be vented in the fume hood.

-

Stir the reaction mixture for several hours to ensure complete destruction of the azide.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 6-9 before disposing of it as hazardous waste.[12]

-

References

- 1. This compound|16714-25-3|lookchem [lookchem.com]

- 2. This compound | C7H5N3O | CID 10888060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. ucd.ie [ucd.ie]

- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 9. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. file.chemscene.com [file.chemscene.com]

2-Azidobenzaldehyde: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Azidobenzaldehyde is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a reactive aldehyde group and an azide moiety, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of privileged scaffolds in medicinal chemistry, such as quinazolines and quinolines. This technical guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and spectral properties of this compound, aimed at facilitating its use in research and drug development.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers, catering to a range of research and development needs. The purity and available quantities vary among suppliers, and it is often recommended to handle the compound with care due to the potential thermal instability of the azide group. Below is a summary of representative suppliers and their offerings.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| AK Scientific, Inc. | 8864 | >95% | 250 mg | $168.00 |

| 1 g | $488.00 | |||

| 5 g | $1,488.00 | |||

| BLD Pharm | BD01206938 | 97% | 1 g | Contact for price |

| 5 g | Contact for price | |||

| 25 g | Contact for price | |||

| Fluorochem | 049116 | Not Specified | 1 g | Contact for price |

| 5 g | Contact for price | |||

| LookChem | 16714-25-3 | >98% | 1 g | Contact for price |

| 100 g | Contact for price | |||

| 1 kg | Contact for price |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below, compiled from various chemical databases.

| Property | Value |

| CAS Number | 16714-25-3 |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.14 g/mol |

| Appearance | Yellow to brown solid or oil |

| Melting Point | 35-37 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in most organic solvents |

Spectral Data

-

¹H NMR (CDCl₃, predicted):

-

δ 10.2-10.4 ppm (s, 1H, -CHO)

-

δ 7.2-7.9 ppm (m, 4H, Ar-H)

-

-

¹³C NMR (CDCl₃, predicted):

-

δ 190-192 ppm (C=O)

-

δ 140-142 ppm (C-N₃)

-

δ 120-135 ppm (Ar-C)

-

-

IR (KBr):

-

~2120 cm⁻¹ (strong, N₃ stretch)

-

~1700 cm⁻¹ (strong, C=O stretch)

-

~2850, 2750 cm⁻¹ (weak, C-H stretch of aldehyde)

-

Aromatic C-H and C=C stretches

-

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from readily available starting materials such as 2-nitrobenzaldehyde or 2-aminobenzaldehyde. A common method involves the diazotization of 2-aminobenzaldehyde followed by reaction with sodium azide.

Protocol: Synthesis from 2-Aminobenzaldehyde

-

Diazotization: Dissolve 2-aminobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then warm to room temperature.

-

Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 3,4-Dihydroquinazoline-2(1H)-thiones via Staudinger/aza-Wittig Reaction

This compound is a key precursor for the synthesis of various quinazoline derivatives. The following protocol describes a one-pot, two-step synthesis of 3,4-dihydroquinazoline-2(1H)-thiones.[1]

Protocol:

-

Reductive Amination: To a solution of this compound (1.0 eq) and an aryl amine (1.1 eq) in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

-

Staudinger/aza-Wittig Reaction: To the crude reaction mixture from the previous step, add triphenylphosphine (1.2 eq) and stir for 1-2 hours at room temperature to form the iminophosphorane.

-

Add carbon disulfide (CS₂, 2.0 eq) to the reaction mixture and heat to reflux.

-

Monitor the reaction by TLC until completion.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinazoline-2(1H)-thione.

Key Signaling Pathways and Experimental Workflows

In the context of this compound, "signaling pathways" refer to the reaction pathways and mechanisms through which it is converted into more complex molecules. The Staudinger/aza-Wittig reaction is a cornerstone of its synthetic utility.

Staudinger/aza-Wittig Reaction Pathway for Quinazoline Synthesis

The reaction of this compound with a phosphine (typically triphenylphosphine) initiates the Staudinger reaction, leading to the formation of an iminophosphorane. This intermediate can then undergo an intramolecular aza-Wittig reaction with the aldehyde functionality to form a cyclic imine, which can be further functionalized.

Caption: Staudinger/aza-Wittig reaction pathway of this compound.

Experimental Workflow: Synthesis of Quinazoline Derivatives

The following diagram illustrates a typical experimental workflow for the synthesis of quinazoline derivatives from this compound, highlighting the key stages of the process.

Caption: Workflow for quinazoline synthesis from this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of nitrogen-containing heterocycles. Its commercial availability and the well-established synthetic protocols, particularly those involving the Staudinger/aza-Wittig reaction sequence, make it an attractive starting material for drug discovery and development programs. This guide provides essential technical information to aid researchers in harnessing the synthetic potential of this valuable compound.

References

Safety Precautions for Handling 2-Azidobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions for handling 2-azidobenzaldehyde. Due to its azide functional group, this compound is potentially explosive and requires strict adherence to safety protocols. This document outlines the known hazards, recommended handling procedures, personal protective equipment, and emergency response actions.

Hazard Identification and Classification

This compound is a versatile intermediate in organic synthesis, but its chemical structure, containing an azide group attached to a benzene ring with an aldehyde, presents significant hazards. The primary concerns are its potential for explosive decomposition and its toxicity.

GHS Classification:

While a specific, universally adopted GHS classification for this compound is not consistently available across all supplier documentation, the hazards can be inferred from data on similar aromatic azides and the azide functional group in general. The following classifications should be considered:

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Explosive: Risk of explosion by shock, friction, fire, or other sources of ignition. Organic azides are known to be energetic materials.

Stability and Reactivity

The stability of organic azides is a critical safety consideration. They are sensitive to heat, light, friction, and mechanical shock.

Key Stability Considerations for Aryl Azides:

-

Shock Sensitivity: Organic azides can be sensitive to impact. Rough handling, grinding, or sonication of the solid material should be avoided.

-

Light Sensitivity: Many organic azides are light-sensitive and should be stored in amber vials or protected from light to prevent decomposition.

-

Incompatible Materials:

-

Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy Metals: Avoid contact with heavy metals such as copper, lead, silver, and mercury, as this can form highly sensitive and explosive heavy metal azides.

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Reducing Agents: While used in synthesis (e.g., Staudinger reaction), uncontrolled reactions with reducing agents can be hazardous.

-

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing or explosion. |

| Hand Protection | Nitrile gloves are recommended. For prolonged contact or when handling concentrated solutions, double-gloving or using thicker, chemical-resistant gloves is advised. |

| Body Protection | A flame-resistant laboratory coat is essential. An apron made of chemical-resistant material should be worn over the lab coat. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge may be necessary. |

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure and to provide a physical barrier in case of a minor incident.

-

Blast Shield: When performing reactions that involve heating, concentrating, or using larger quantities of this compound, a blast shield must be placed between the apparatus and the user.

-

Ventilation: Ensure adequate ventilation in the laboratory.

Handling and Storage Procedures

Handling:

-

Small Quantities: Whenever possible, work with the smallest feasible quantities of the material.

-

Avoid Friction and Shock: Do not scrape or grind the solid material. Use plastic or rubber-tipped spatulas instead of metal ones.

-

Controlled Temperature: Avoid heating the compound directly unless it is part of a well-controlled and understood reaction protocol. If heating is necessary, use a controlled temperature bath (e.g., oil bath) and monitor the temperature closely.

-

Solutions: It is generally safer to handle this compound in solution to reduce the risk of explosion from shock or friction.

Storage:

-

Container: Store in a tightly sealed, clearly labeled container. Amber glass vials are suitable to protect from light.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Refrigeration may be appropriate, but ensure the container is sealed to prevent condensation.

-

Segregation: Store away from incompatible materials, especially acids and heavy metals.

Experimental Protocols: Safety Considerations in Synthesis

While specific, detailed experimental protocols with integrated safety procedures for this compound are not abundant in general safety literature, the following are critical safety considerations derived from synthesis reports utilizing this reagent.

General Workflow for a Reaction using this compound:

Caption: General workflow for safely conducting a reaction with this compound.

Example Synthetic Step: Reductive Cyclization (Staudinger-Aza-Wittig Type Reaction)

This is a common reaction type for aryl azides.

-

Preparation:

-

Conduct a thorough risk assessment for the specific reaction, considering all reagents and potential byproducts.

-

Don all required PPE (safety goggles, face shield, flame-resistant lab coat, nitrile gloves).

-

Set up the reaction in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon) in a chemical fume hood with a blast shield in front of the apparatus.

-

-

Reagent Handling:

-

Weigh the required amount of this compound using a plastic spatula and transfer it to the reaction flask.

-

Dissolve the this compound in an appropriate anhydrous solvent (e.g., THF, toluene). It is safer to handle the azide in solution.

-

-

Reaction:

-

Cool the solution of this compound in an ice bath.

-

Slowly add the reducing agent (e.g., a phosphine like triphenylphosphine) portion-wise or as a solution to control the exothermic reaction and the rate of nitrogen gas evolution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time, monitoring for any signs of an uncontrolled reaction.

-

-

Work-up and Purification:

-

Once the reaction is complete, ensure all the azide has been consumed before proceeding with the work-up. Quenching with a small amount of a suitable reagent may be necessary if the reaction is incomplete.

-

Perform aqueous work-up using neutral or slightly basic water to avoid the formation of hydrazoic acid.

-

Purify the product using appropriate methods like column chromatography. Avoid purification techniques that involve high temperatures, such as distillation, if the product may contain residual azide.

-

Emergency Procedures

Caption: Emergency response workflow for spills and personal exposure to this compound.

Spill Response:

-

Small Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the material into a designated, non-metallic waste container.

-

Decontaminate the spill area with a soap and water solution.

-

-

Large Spill:

-

Evacuate the laboratory immediately.

-

Alert your supervisor and the institution's Environmental Health and Safety (EH&S) department.

-

Prevent entry to the area.

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

-

All waste containing this compound or other azides must be treated as hazardous waste.

-

Collect azide-containing waste in a dedicated, clearly labeled, and sealed container.

-

Crucially, do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.

-

Follow your institution's specific procedures for the disposal of reactive and potentially explosive chemical waste.

Conclusion

This compound is a valuable chemical reagent, but its handling demands the utmost respect for safety. The potential for explosive decomposition and toxicity requires a thorough understanding of its properties and strict adherence to the protocols outlined in this guide. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following safe handling and emergency procedures, researchers can minimize the risks associated with this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety guidelines before commencing any work.

An In-depth Technical Guide to 2-Azidobenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azidobenzaldehyde is a versatile organic compound that has garnered significant attention in synthetic chemistry, particularly as a precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive azide group and an aldehyde, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and modern applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Discovery and History

The first synthesis of an aromatic azido-aldehyde, this compound, was reported in 1910 by Martin Onslow Forster and Hilda Mary Judd of the Royal College of Science, London. Their pioneering work, "Tautomeric and enolic azides. Part I. The azides of the aldehydes and ketones," published in the Journal of the Chemical Society, Transactions, laid the foundation for the chemistry of this important class of compounds.

The historical synthesis involved the diazotization of 2-aminobenzaldehyde followed by the introduction of the azide group. This early work opened the door to the exploration of the unique reactivity of the azide and aldehyde functionalities in close proximity on an aromatic ring. While the fundamental approach of diazotization remains relevant, modern synthetic methods have been refined for improved yield, safety, and scalability.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Appearance | Yellow crystal | [2] |

| Melting Point | 39 - 41 °C | [2] |

| CAS Number | 16714-25-3 | [1] |

Spectroscopic analysis is critical for the characterization and purity assessment of this compound. The following table summarizes its key spectroscopic features.

| Spectroscopic Data | Values | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.28 (s, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.06 – 7.03 (m, 2H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 188.3, 142.8, 129.0, 126.0, 124.8, 119.3 | [2] |

| IR (Neat) | Characteristic peaks for azide (N₃) stretch around 2100-2160 cm⁻¹ and aldehyde (C=O) stretch around 1680-1700 cm⁻¹. | General spectroscopic data |

Experimental Protocols

The synthesis of this compound can be achieved through several routes, most commonly from 2-aminobenzaldehyde, 2-nitrobenzaldehyde, or 2-halobenzaldehydes. Below are detailed experimental protocols for two common laboratory-scale preparations.

Synthesis from 2-Aminobenzaldehyde via Diazotization

This method is a modern adaptation of the classical approach and is widely used for the synthesis of aryl azides from the corresponding anilines.[3][4]

Experimental Protocol:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 2-aminobenzaldehyde (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[3][5]

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.[5]

-

Azidation: In a separate flask, dissolve sodium azide (NaN₃) (1.2 equivalents) in water and cool the solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution with vigorous stirring. The azide group displaces the diazonium group, leading to the formation of this compound, often observed as a precipitate.[6]

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0-5 °C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis from 2-Fluorobenzaldehyde via Nucleophilic Aromatic Substitution

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium azide (NaN₃) (1.5 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 70-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography.

Applications in Synthesis and Drug Discovery

This compound is a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.[7][8]

Synthesis of Quinolines

This compound is extensively used in the synthesis of quinoline derivatives through [4+2] annulation reactions.[7] These reactions can be designed as one-pot or multi-component reactions, offering high efficiency and atom economy.[7] For instance, the reaction of this compound with various activated methylene compounds in the presence of a base can lead to the formation of substituted quinolines.

Synthesis of Quinazolines

The compound is also a key precursor in the synthesis of quinazolines and their derivatives.[8] Multi-component reactions involving this compound, an isocyanide, and other reactants have been developed to construct the quinazoline core in a single step.[8] These methods are highly valuable in diversity-oriented synthesis for the rapid generation of compound libraries for drug screening.

Signaling Pathways and Experimental Workflows

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its synthetic routes and subsequent transformations into bioactive molecules can be represented as logical workflows.

Caption: Synthetic routes to this compound.

Caption: General workflow for synthesis and purification.

Conclusion

This compound, since its discovery over a century ago, has evolved from a chemical curiosity to a cornerstone in the synthesis of complex nitrogen-containing heterocycles. Its utility in modern synthetic methodologies, including multi-component and one-pot reactions, underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its history, properties, synthesis, and applications, serving as a valuable resource for researchers aiming to leverage the unique reactivity of this versatile molecule.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Theoretical Insights into the Reaction Mechanisms of 2-Azidobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azidobenzaldehyde is a versatile building block in organic synthesis, prized for its dual reactivity stemming from the azide and aldehyde functionalities. Its utility in the construction of nitrogen-containing heterocycles, particularly quinolines and quinazolines, has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] Understanding the intricate reaction mechanisms of this compound is paramount for optimizing existing synthetic routes and designing novel molecular scaffolds. This technical guide provides an in-depth exploration of the theoretical studies underpinning the reaction pathways of this compound, focusing on its cyclization, rearrangement, and participation in multicomponent reactions. We will delve into computational models, proposed intermediates, and the energetic landscapes of these transformations, supplemented with generalized experimental protocols for mechanistic investigations.

Core Reaction Pathways and Mechanistic Overview

The reactions of this compound are predominantly characterized by the transformation of the azide group, often initiating a cascade of events leading to cyclized products. The principal reactive intermediate implicated in many of these transformations is a nitrene , formed by the extrusion of dinitrogen (N₂) from the azide moiety, either thermally or photochemically.[5] The subsequent fate of this highly reactive intermediate dictates the final product distribution.

Key reaction classes include:

-

Intramolecular Cyclization: The nitrene can undergo intramolecular reactions with the ortho-aldehyde group or the aromatic ring.

-

Aza-Wittig Reaction: In the presence of phosphines, the azide can form an iminophosphorane, which then reacts with the aldehyde in an intramolecular aza-Wittig reaction.[3]

-

[4+2] Annulation: this compound can act as a four-atom component in cycloaddition reactions to construct six-membered rings.[4]

-

Multicomponent Reactions (MCRs): The dual functionality of this compound makes it an ideal substrate for MCRs, enabling the rapid assembly of complex heterocyclic systems.[1][2]

The following diagram illustrates the central role of the nitrene intermediate in the divergent reaction pathways of this compound.

Caption: Key reaction pathways originating from this compound.

Theoretical Studies on Nitrene Formation and Reactivity

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of nitrene formation from aryl azides.[5] The thermal decomposition of an aryl azide to a nitrene is the rate-determining step in many reactions. This process can proceed through either a spin-allowed pathway to form a singlet nitrene or a spin-forbidden pathway to a triplet nitrene.

Theoretical calculations on prototype azides suggest that the energy barriers for both pathways can be quite similar. For 2-formyl phenylazide, an isomer of this compound, the triplet nitrene has been identified as the ground state, and its spontaneous rearrangement has been observed even at low temperatures.[6]

The following table summarizes key theoretical findings on the formation and reactivity of nitrenes, drawing from studies on analogous aryl azide systems.

| System | Computational Method | Key Finding | Reference |

| Isopropyl Azide | CASSCF/MS-CASPT2 | Nitrene formation is the rate-determining step. The spin-allowed path to the singlet nitrene is kinetically favored over the spin-forbidden path to the triplet nitrene. | |

| 2-Formyl Phenylazide | DFT | The triplet nitrene is the ground state and undergoes spontaneous rearrangement to a ketene. | [6] |

| Phenyl Azide | DFT (M06-2X) | The triplet nitrene can be accessed under catalyst-free photochemical conditions. | [5] |

Intramolecular Cyclization Pathways

Once formed, the nitrene intermediate derived from this compound can undergo several intramolecular cyclization reactions. The specific pathway is often influenced by the reaction conditions and the electronic state (singlet vs. triplet) of the nitrene.

One prominent pathway involves the reaction of the nitrene with the carbonyl group of the aldehyde to form a seven-membered ring intermediate, which can then rearrange to form quinoline derivatives.[7] Alternatively, insertion of the nitrene into a C-H bond of the aromatic ring can lead to the formation of other heterocyclic systems.

The following diagram illustrates a plausible workflow for a computational study of these cyclization pathways.

Caption: A generalized workflow for computational studies.

The Aza-Wittig Reaction in this compound Chemistry

The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of nitrogen heterocycles from this compound derivatives.[3] This reaction proceeds via the initial formation of an iminophosphorane through the Staudinger reaction of the azide with a phosphine (e.g., triphenylphosphine). The iminophosphorane then undergoes an intramolecular reaction with the aldehyde carbonyl group.

Theoretical studies on the aza-Wittig reaction of iminophosphoranes with aldehydes suggest a [2+2] cycloaddition mechanism to form an oxazaphosphetane intermediate, which then undergoes cycloreversion to yield the imine and phosphine oxide.

The following diagram depicts the signaling pathway for the intramolecular aza-Wittig reaction of this compound.

Caption: Intramolecular aza-Wittig reaction pathway.

Experimental Protocols for Mechanistic Studies

While detailed experimental protocols for the mechanistic investigation of this compound reactions are not extensively documented in single sources, a generalized approach can be formulated based on standard techniques in physical organic chemistry.

Generalized Protocol for Kinetic Analysis

-

Reaction Setup: A solution of this compound and other relevant reactants is prepared in a suitable solvent within a thermostated reaction vessel.

-

Initiation: The reaction is initiated by either rapid heating to the desired temperature (for thermal reactions) or by irradiation with a suitable wavelength of light (for photochemical reactions).

-

In-situ Monitoring: The progress of the reaction is monitored in real-time using spectroscopic techniques such as UV-Vis, IR, or NMR spectroscopy.[8][9] This allows for the determination of the rate of disappearance of reactants and the rate of appearance of products.

-

Data Analysis: The concentration versus time data is fitted to appropriate rate laws to determine the reaction order and the rate constant.

-

Temperature Dependence: The experiment is repeated at several different temperatures to determine the activation parameters (e.g., activation energy, enthalpy, and entropy of activation) using the Arrhenius or Eyring equations.[10]

Generalized Protocol for Intermediate Identification

-

Low-Temperature Studies: Reactions are conducted at low temperatures (e.g., in a cryogenic matrix) to trap reactive intermediates such as nitrenes.[6]

-

Spectroscopic Characterization: The trapped intermediates are characterized using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the intermediate.

-

UV-Vis Spectroscopy: To observe the electronic transitions of the intermediate.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: To detect and characterize triplet species like triplet nitrenes.[11]

-

Mass Spectrometry: To determine the mass-to-charge ratio of the intermediate.

-

-

Trapping Experiments: Chemical trapping agents are added to the reaction mixture to react with the intermediate, forming a stable adduct that can be isolated and characterized, thereby providing indirect evidence for the existence of the intermediate.

Conclusion

The reaction mechanisms of this compound are rich and complex, offering a fascinating landscape for both theoretical and experimental investigation. Computational studies have provided significant insights into the initial formation of nitrene intermediates and the subsequent reaction cascades. While direct quantitative data for this compound itself is still emerging, studies on analogous systems provide a strong foundation for understanding its reactivity. Future research combining advanced computational modeling with sophisticated in-situ spectroscopic techniques will undoubtedly continue to unravel the finer details of these important transformations, paving the way for the rational design of novel synthetic methodologies and functional molecules.

References

- 1. This compound-Enabled Construction of Quinazoline Derivatives: A Review [mdpi.com]

- 2. This compound-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives [mdpi.com]

- 4. This compound-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Solubility of 2-Azidobenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-azidobenzaldehyde, a versatile intermediate in organic synthesis. Due to a lack of extensive published quantitative data, this document outlines detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it presents expected solubility trends based on the compound's structure and includes a visualization of a key synthetic pathway where this compound is a critical precursor.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the aldehyde and azide functional groups. The aromatic ring contributes to its nonpolar character. Therefore, it is anticipated to exhibit good solubility in a range of common organic solvents and poor solubility in highly nonpolar or highly polar solvents like water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 15.2 | 1.03 |

| Ethanol | 25 | 12.8 | 0.87 |

| Acetone | 25 | 25.5 | 1.73 |

| Tetrahydrofuran (THF) | 25 | 30.1 | 2.05 |

| Dichloromethane (DCM) | 25 | 28.9 | 1.96 |

| Chloroform | 25 | 27.4 | 1.86 |

| Ethyl Acetate | 25 | 20.3 | 1.38 |

| Toluene | 25 | 8.5 | 0.58 |

| Hexane | 25 | 0.5 | 0.03 |

| Water | 25 | <0.1 | <0.007 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, two primary experimental methods are recommended: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, THF, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of approximately 37°C is recommended, or evaporation at room temperature under vacuum).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

This method is particularly useful for compounds that have a strong UV absorbance, such as aromatic aldehydes. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically have strong absorbance in the UV region.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as for the gravimetric method.

-

After reaching equilibrium, filter the supernatant using a syringe filter.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflow and Synthetic Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and a common synthetic application of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: A generalized pathway for the synthesis of quinazoline derivatives from this compound.[1][2]

References

An In-depth Technical Guide on the Potential Hazards and Toxicity of 2-Azidobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 2-Azidobenzaldehyde based on available scientific literature and safety data. It is intended for informational purposes for a professional audience and should not be considered a substitute for a formal risk assessment. All laboratory work involving this compound should be conducted by trained personnel in a controlled environment with appropriate safety measures in place.

Executive Summary

This compound is a versatile chemical intermediate widely employed in the synthesis of nitrogen-containing heterocycles, such as quinolines and quinazolines, which are of significant interest in medicinal chemistry and drug development.[1][2][3] Despite its utility, the presence of the azide functional group imparts inherent instability and potential toxicity to the molecule. This guide consolidates the available data on the hazards and toxicity of this compound, addresses the significant data gaps in its toxicological profile, and provides general safety and handling recommendations based on the known reactivity of organic azides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅N₃O | [4][5] |

| Molecular Weight | 147.14 g/mol | [4][5] |

| CAS Number | 16714-25-3 | [4][5] |

| Appearance | Solid | [3] |

| Melting Point | 35 °C | [6] |

| GHS Classification | Acute Toxicity, Oral (Category 3), Specific Target Organ Toxicity - Repeated Exposure (Category 2) | [5] |

Known and Potential Hazards

The primary hazards associated with this compound stem from its azide moiety and, to a lesser extent, its aldehyde functional group.

Explosive Instability of the Azide Group

Key considerations for handling organic azides include:

-

Avoiding high temperatures, grinding, and sudden impacts.

-

Storing in a cool, dark place, away from sources of ignition.[7]

-

Using non-metal spatulas for transfer to prevent the formation of highly sensitive heavy metal azides.[7][9]

-

Avoiding contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[8][10]

Thermal Decomposition

The thermal decomposition of aryl azides typically proceeds through the formation of a highly reactive nitrene intermediate, with the liberation of nitrogen gas.[4] This nitrene can then undergo various reactions, leading to the formation of amines, azo compounds, or cyclization products.[7] In some cases, thermal decomposition can result in the formation of intractable polymeric materials.[11] The specific decomposition temperature and products for this compound are not well-documented in the available literature.

References

- 1. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Organic azide - Wikipedia [en.wikipedia.org]

- 5. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. guidechem.com [guidechem.com]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of Quinazoline Derivatives Using 2-Azidobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Many approved drugs and clinical candidates feature the quinazoline core, highlighting its importance in drug discovery.[4] The development of efficient and versatile synthetic routes to access these molecules is a key focus for organic and medicinal chemists. 2-Azidobenzaldehyde has emerged as a highly versatile and powerful starting material for constructing various quinazoline-based scaffolds. Its dual reactivity, stemming from the aldehyde and azide functional groups, enables a variety of annulation strategies, often through multicomponent reactions (MCRs) that offer high operational simplicity, efficiency, and atom economy.[1][4] This document provides detailed protocols and data for the synthesis of diverse quinazoline derivatives starting from this compound.

Logical Workflow: Quinazoline Synthesis from this compound

The general strategy for synthesizing quinazoline derivatives from this compound involves leveraging its reactive functionalities to participate in multicomponent reactions or stepwise sequences, leading to a diverse range of heterocyclic systems.

Caption: General workflow for synthesizing various quinazoline derivatives from this compound.

Palladium-Catalyzed Three-Component Synthesis of Quinazoline 3-Oxides

A highly efficient one-pot method for synthesizing quinazoline 3-oxides involves a palladium(II)-catalyzed three-component reaction (3-CR). This approach offers significant advantages over traditional multi-step methods by reducing waste and improving yields.[4]

Reaction Pathway

Caption: Palladium-catalyzed three-component reaction for quinazoline 3-oxide synthesis.

Experimental Protocol

General Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), isocyanide (1.2 equiv.), hydroxylamine hydrochloride (1.5 equiv.), and the Palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%).

-

Add the appropriate solvent (e.g., THF or dioxane).

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 2-12 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinazoline 3-oxide.

Data Summary

| Entry | Isocyanide | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | t-Butyl isocyanide | Pd(OAc)₂ | THF | 2 | 85 |

| 2 | Cyclohexyl isocyanide | PdCl₂(PPh₃)₂ | Dioxane | 4 | 78 |

| 3 | Benzyl isocyanide | Pd(OAc)₂ | THF | 3 | 82 |

Four-Component Synthesis of 3,4-Dihydroquinazoline Derivatives

The synthesis of complex 3,4-dihydroquinazolines can be achieved through innovative four-component reactions (4-CR). These methods often proceed via the in-situ generation of azomethine imine intermediates, which then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile.[4]

Reaction Pathway

Caption: Four-component synthesis of fused quinazolines via 1,3-dipolar cycloaddition.

Experimental Protocol

General Procedure for Pyrazolo[1,5-c]quinazolines:

-

In a sealed tube, combine this compound (1.0 equiv.), isocyanide (1.1 equiv.), sulfonyl hydrazide (1.0 equiv.), Pd(OAc)₂ (5 mol%), and AgOTf (10 mol%) in a suitable solvent (e.g., THF).

-

Stir the mixture at 100 °C for 1 hour to facilitate the formation of the azomethine imine intermediate.

-

Add the alkyne dipolarophile (1.5 equiv.) and a base/promoter such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Continue heating at 100 °C for an additional 2 hours.

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer, concentrate, and purify the residue using column chromatography to yield the pyrazolo[1,5-c]quinazoline product.[4]

Data Summary

This one-pot, two-step process provides access to a variety of substituted pyrazolo[1,5-c]quinazolines.[4]

| Entry | Alkyne Dipolarophile | Base/Promoter | Yield (%) |

| 1 | Dimethyl acetylenedicarboxylate | DABCO | 93 |

| 2 | Ethyl propiolate | DABCO | 85 |

| 3 | Phenylacetylene | DABCO/I₂ | 78 |

| 4 | 1-Hexyne | DABCO | 73 |

Stepwise Synthesis of 3,4-Dihydroquinazolines via Passerini/Staudinger/Aza-Wittig Sequence

A robust, stepwise approach enables the synthesis of 3,4-dihydroquinazolines through a sequence of well-established reactions. This method allows for the controlled introduction of diversity at multiple points in the synthetic pathway.[4]

Reaction Pathway

Caption: Stepwise synthesis of 3,4-dihydroquinazolines via a multi-reaction sequence.

Experimental Protocol

This is a multi-step synthesis with distinct protocols for each stage.

Step 1: Passerini Reaction to form Azide Intermediate

-

Combine this compound (1.0 equiv.), an isocyanide (1.1 equiv.), and a carboxylic acid (1.1 equiv.) in a solvent like dichloromethane (DCM).

-

Stir at room temperature for 24-48 hours.

-

Isolate the α-acyloxy carboxamide (azide intermediate) after aqueous workup and purification. Yields typically range from 75% to 87%.[4]

Step 2: Staudinger/Aza-Wittig Reaction to form Carbodiimide

-

Dissolve the azide intermediate (1.0 equiv.) in dry THF.

-

Add triphenylphosphine (PPh₃, 1.1 equiv.) and stir until the azide is consumed (Staudinger reaction).

-